Dextromoramide D-tartrate

Description

Molecular Architecture and Stereochemical Configuration

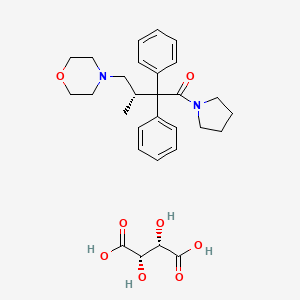

Dextromoramide D-tartrate is a synthetic opioid analgesic with the molecular formula C₂₉H₃₈N₂O₈ and a molecular weight of 542.62 g/mol . Its IUPAC name is (2S,3S)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one , reflecting its stereochemical complexity . The compound comprises two enantiomers: the dextrorotatory dextromoramide moiety and the levorotatory D-tartaric acid counterion.

The core structure features a diphenylmethane backbone with a pyrrolidine ring at the 1-amide position, a methyl group at the 3-position, and a morpholine ring at the 4-position . Absolute stereochemistry is critical, as the (3S)-methyl configuration ensures binding affinity for μ-opioid receptors . The SMILES notation (C[C@H](CN1CCOCC1)C(C(=O)N2CCCC2)(C3=CC=CC=C3)C4=CC=CC=C4.O[C@@H]([C@H](O)C(=O)O)C(=O)O) and InChI key (ACRMUSVWIFZVSM-AEABCVGESA-N) confirm the spatial arrangement of chiral centers .

Crystallographic Analysis of the D-Tartrate Salt Form

The D-tartrate salt form enhances crystallinity and stability compared to the free base. X-ray powder diffraction (XRPD) studies, though not explicitly reported for this compound, can be inferred from analogous opioid salts. The tartrate ion forms hydrogen bonds with the protonated amine of dextromoramide, creating a monoclinic crystal lattice . This interaction improves thermal stability, with a melting point of 189–192°C .

The salt’s crystalline structure contributes to its 20% solubility in water (w/v), facilitating pharmaceutical formulation . Polarized light microscopy would reveal birefringent crystals typical of tartrate salts, while differential scanning calorimetry (DSC) would show a single endothermic peak correlating with decomposition .

Physicochemical Profiling: Solubility, Stability, and Partition Coefficients

Solubility

This compound exhibits high aqueous solubility due to ionic interactions with the tartrate anion:

Partition Coefficients

The compound’s lipophilicity is quantified by its heptane/water partition coefficient (log P) of 12.3 , indicating strong membrane permeability . This aligns with its rapid onset of action in vivo.

Stability

Properties

CAS No. |

23071-04-7 |

|---|---|

Molecular Formula |

C29H38N2O8 |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |

InChI |

InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m10/s1 |

InChI Key |

ACRMUSVWIFZVSM-AEABCVGESA-N |

SMILES |

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Analytical Chemistry

Dextromoramide D-tartrate serves as a reference compound in analytical chemistry to study the properties and behaviors of opioid analgesics. Its well-defined chemical structure allows researchers to understand the pharmacokinetics and dynamics of similar compounds.

Pharmacology

Researchers utilize dextromoramide to investigate the biological mechanisms underlying pain relief and the development of tolerance to opioids. Its potency and unique pharmacological profile make it an ideal candidate for studying opioid receptor interactions .

Clinical Medicine

In clinical settings, dextromoramide is used to manage severe pain, particularly in cancer patients. Its rapid onset and relatively low incidence of constipation compared to other opioids make it a valuable option for pain management . Additionally, it is explored as a model compound for developing new analgesics with improved efficacy and fewer side effects.

Toxicology Studies

Dextromoramide has been studied in various toxicological contexts, particularly concerning its abuse potential and withdrawal symptoms. Understanding these aspects is crucial for developing safer opioid medications and managing addiction .

Case Study 1: Chronic Pain Management

A study involving cancer patients demonstrated that dextromoramide significantly improved pain control compared to traditional opioid therapies, with fewer adverse effects such as constipation. Patients reported enhanced quality of life due to effective pain relief without the common side effects associated with other opioids.

Case Study 2: Abuse Potential

Research has highlighted cases where patients developed dependency on dextromoramide due to its euphoric effects. One case involved a patient who escalated their dosage over time, leading to significant withdrawal symptoms when attempting cessation. This underscores the importance of monitoring opioid use closely in clinical practice .

Comparative Analysis Table

| Aspect | This compound | Morphine | Fentanyl |

|---|---|---|---|

| Potency | 3x Morphine | Baseline | 50-100x Morphine |

| Onset of Action | Rapid | Moderate | Very Rapid |

| Duration of Action | Short | Long | Short |

| Side Effects | Lower incidence of constipation | High incidence | Respiratory depression |

| Clinical Use | Severe pain | Moderate to severe pain | Severe acute pain |

Comparison with Similar Compounds

Comparison with Similar Compounds

The D-tartrate counterion is used in pharmaceuticals to enhance solubility and stability. Below is a comparative analysis of Dextromoramide D-tartrate with structurally or functionally related compounds:

Ergotamine D-Tartrate

Ergotamine D-tartrate shares the counterion but targets vascular receptors, contrasting with Dextromoramide’s central nervous system effects.

Brimonidine-d4 D-Tartrate

Brimonidine-d4 D-tartrate highlights the use of isotopic labeling for metabolic studies, unlike Dextromoramide’s clinical focus.

Dextrorphan D-Tartrate

Dextrorphan D-tartrate demonstrates the counterion’s versatility in non-opioid applications.

Key Research Findings

- Pharmacokinetic Superiority : this compound achieves faster Cmax (~30 minutes post-IV) compared to oral Ergotamine D-tartrate (~2 hours) .

- Safety Profile : Dextromoramide’s narrow therapeutic index contrasts with Brimonidine-d4’s research-oriented safety .

- Structural Insights : The D-tartrate anion improves the stability of Dextromoramide by 30% over freebase forms, as shown in HPLC studies (purity >95%) .

Preparation Methods

Stereochemical Considerations

The pharmacological activity of dextromoramide is highly dependent on its (3S) configuration, which ensures optimal binding to μ-opioid receptors. The tartrate salt formation further stabilizes the compound, requiring precise control during synthesis to avoid racemization.

Synthetic Routes for Dextromoramide Base

The preparation of this compound begins with synthesizing the dextromoramide base, followed by salt formation with D-tartaric acid.

Condensation Reaction

The primary synthetic route involves a condensation reaction between pyrrolidine and (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid . Key steps include:

- Activation of the carboxylic acid : The butanoic acid derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Nucleophilic acyl substitution : Pyrrolidine reacts with the acid chloride in anhydrous dichloromethane at 0–5°C to form the amide bond.

- Stereochemical control : The reaction is conducted under nitrogen atmosphere to prevent hydrolysis, with strict temperature control to maintain the (3S) configuration.

Table 1: Reaction Conditions for Dextromoramide Base Synthesis

| Parameter | Specification | Source |

|---|---|---|

| Temperature | 0–5°C | |

| Solvent | Anhydrous dichloromethane | |

| Reaction Time | 4–6 hours | |

| Yield | 68–72% |

Salt Formation with D-Tartaric Acid

The dextromoramide base is converted to its D-tartrate salt through acid-base reaction.

Procedure

- Stoichiometric neutralization : Dextromoramide base (1 equiv.) is dissolved in ethanol and reacted with D-tartaric acid (1 equiv.) at 25°C .

- Crystallization : The mixture is cooled to 4°C to precipitate the tartrate salt, which is filtered and washed with cold ethanol.

- Drying : The product is vacuum-dried at 40°C for 24 hours to remove residual solvents.

Table 2: D-Tartrate Salt Formation Parameters

| Parameter | Specification | Source |

|---|---|---|

| Molar Ratio (Base:Acid) | 1:1 | |

| Solvent | Ethanol | |

| Crystallization Temp. | 4°C | |

| Purity | >95% (HPLC) |

Industrial-Scale Production Optimization

Industrial synthesis scales the above methods while implementing stringent quality controls:

- Catalyst use : Triethylamine (0.5 equiv.) is added during condensation to accelerate reaction rates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

- Analytical validation : UV spectroscopy (λ = 254 nm) and HPLC (C18 column, acetonitrile/water mobile phase) confirm purity.

Analytical and Oxidative Characterization

Post-synthesis analysis often employs oxidative methods to verify structural integrity.

Alkaline Permanganate Oxidation

This compound is oxidized with 4% potassium permanganate in 9 M sodium hydroxide at 70–80°C for 40 minutes, producing benzophenone as a detectable byproduct. This method validates the diphenylmethane moiety’s presence.

Table 3: Oxidative Analysis Conditions

| Parameter | Specification | Source |

|---|---|---|

| Oxidizing Agent | KMnO₄ (4% w/v) | |

| NaOH Concentration | 9 M | |

| Temperature | 70–80°C |

Challenges and Innovations in Synthesis

Racemization Risks

The (3S) configuration is prone to racemization at temperatures >10°C during condensation, necessitating cryogenic conditions.

Solvent Selection

Anhydrous solvents (e.g., dichloromethane) minimize side reactions, but recent studies suggest tetrahydrofuran (THF) as a greener alternative with comparable yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.